Cas no 898767-07-2 (2-(1,3-Dioxolan-2-ylmethyl)benzoic acid)

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is a versatile benzoic acid derivative featuring a dioxolane-protected aldehyde group, making it a valuable intermediate in organic synthesis. Its key advantages include enhanced stability due to the dioxolane moiety, which protects the reactive aldehyde functionality during synthetic transformations. This compound is particularly useful in multi-step syntheses, enabling controlled deprotection under mild acidic conditions. Its benzoic acid group allows for further functionalization, facilitating applications in pharmaceuticals, agrochemicals, and fine chemicals. The balanced reactivity and stability of this compound make it a practical choice for researchers requiring selective modifications in complex molecular frameworks.
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid structure
898767-07-2 structure
Product Name:2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
CAS No:898767-07-2
MF:C11H12O4
MW:208.210583686829
MDL:MFCD07700149
CID:1067967
PubChem ID:24726993
Update Time:2025-05-19

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
    • 2,6-DIAMINOQUINAZOLINE
    • DTXSID20645376
    • MFCD07700149
    • 2-(1,3-DIOXOLAN-2-YLMETHYL)BENZOICACID
    • AKOS016022831
    • 898767-07-2
    • 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid
    • MDL: MFCD07700149
    • Inchi: 1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13)
    • InChI Key: IIGRZABTBRLTRK-UHFFFAOYSA-N
    • SMILES: O1CCOC1CC1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 208.07400
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76000
  • LogP: 1.30020

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(1,3-Dioxolan-2-ylmethyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:898767-07-2)2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
Order Number:A1189806
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:10
Price ($):346.0
Email:sales@amadischem.com

Additional information on 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

Introduction to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid (CAS No. 898767-07-2) and Its Emerging Applications in Chemical Biology

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, identified by the chemical abstracts service number 898767-07-2, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This benzoic acid derivative is characterized by a 1,3-dioxolan moiety attached to the benzoyl group, which imparts distinct electronic and steric properties. The presence of this cyclic ether functionality not only influences the compound's solubility and bioavailability but also opens up diverse possibilities for its application in drug discovery and molecular recognition.

The 1,3-dioxolan ring is a well-known scaffold in medicinal chemistry, often employed to enhance metabolic stability and binding affinity. In the context of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, this moiety serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Recent studies have highlighted the potential of this compound as a tool for investigating enzyme inhibition and receptor binding mechanisms. For instance, its structural motif has been explored in the development of inhibitors targeting metalloproteinases, which are implicated in various pathological processes, including cancer and inflammation.

One of the most compelling aspects of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is its versatility in chemical modifications. The benzoic acid core provides a platform for further functionalization, allowing chemists to tailor the compound's properties for specific applications. Researchers have leveraged this flexibility to synthesize analogs with enhanced binding affinity or altered pharmacokinetic profiles. For example, derivatization at the carboxylic acid group has been used to develop prodrugs that exhibit improved solubility and bioavailability upon administration.

The 1,3-dioxolan ring itself has been studied extensively for its ability to modulate molecular interactions. This cyclic ether can engage in hydrogen bonding and hydrophobic interactions with biological targets, making it an attractive feature for designing selective ligands. In particular, studies have demonstrated that derivatives of this scaffold can exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The structural features of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid have been exploited to develop novel inhibitors with promising therapeutic potential.

Recent advances in computational chemistry have further accelerated the discovery and optimization of compounds like 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid. Molecular modeling techniques have been employed to predict binding affinities and identify optimal conformations for drug-receptor interactions. These computational approaches have complemented experimental efforts by providing insights into the structural requirements for effective binding. As a result, researchers are now able to design more targeted derivatives with improved pharmacological properties.

In addition to its applications in drug discovery, 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid has found utility in other areas of chemical biology. Its ability to serve as a probe for studying enzyme mechanisms has made it valuable in biochemical research. For instance, it has been used to investigate the catalytic activity of metalloproteinases by monitoring changes in fluorescence upon binding. This has provided critical insights into enzyme function and has aided in the development of more effective inhibitors.

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid presents an interesting challenge due to the need to introduce both the benzoic acid and dioxolan moieties with high precision. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing production costs and improving scalability. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework. These innovations have made it feasible to produce larger quantities of the compound for both research and commercial purposes.

The future prospects for 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are promising, with ongoing research exploring new applications and derivatives. As our understanding of biological systems continues to evolve, so too will the demand for innovative compounds like this one. Whether used as a lead compound in drug discovery or as a tool for biochemical investigation, 898767-07-2 represents a significant contribution to the field of chemical biology.

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Amadis Chemical Company Limited
(CAS:898767-07-2)2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
A1189806
Purity:99%
Quantity:1g
Price ($):346.0
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